

Application Note: Cyclopentanedecol (Decahydroxycyclopentane) in Organic Synthesis

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Compound of Interest

Compound Name: Cyclopentanedecol

CAS No.: 595-03-9

Cat. No.: B3344100

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Part 1: Strategic Context & Chemical Identity

Executive Summary

Cyclopentanedecol (Decahydroxycyclopentane) is the stable, fully hydrated form of Leuconic Acid (Cyclopentanepentone). Unlike standard aliphatic alcohols, it is a geminal diol cluster—a rare chemical entity where every carbon of the cyclopentane ring bears two hydroxyl groups.^[1]

For drug development professionals, this molecule offers access to Oxocarbon Chemistry, a chemical space characterized by:

- **Redox Activity:** Reversible cycling between Leuconic, Croconic, and Rhodizonic oxidation states (relevant for antioxidant scaffolds and bio-electronic materials).
- **Condensation Chemistry:** The dehydrated "penta-ketone" core is a potent electrophile, reacting with 1,2-dinucleophiles (e.g., diamines) to form fused heterocyclic systems (quinoxalines, pteridines) unavailable via standard aromatic substitution.

- Bioisosterism: Oxocarbon anions (e.g., croconate) mimic phosphates and sulfates, providing non-hydrolyzable polar motifs for kinase inhibitors and receptor ligands.

Nomenclature & Critical Distinction



⚠ **CRITICAL NOMENCLATURE ALERT** Do not confuse **Cyclopentanedecol** with Cyclopentadecanol.

- **Cyclopentanedecol** (C_5): A 5-membered ring with 10 hydroxyl groups (Oxocarbon precursor).^{[2][3][4]} Target of this guide.
- Cyclopentadecanol (C_{15}): A 15-membered macrocyclic alcohol (Exaltolide precursor), used in fragrance and macrocyclic drug synthesis.
- Cyclopentanediol (C_5): A 5-membered ring with 2 hydroxyl groups, used in carbocyclic nucleoside synthesis.

Structural Dynamics

Cyclopentanedecol exists in equilibrium with its dehydrated form, Leuconic Acid. In aqueous media or solid state, the gem-diol form ($C_5(OH)_{10}$) is favored due to the relief of dipole-dipole repulsion between adjacent carbonyls.

- Solid State: Colorless crystals, MP $\sim 115^\circ\text{C}$ (with dehydration).^[2]
- Reactivity: Acts as a "masked" pentaketone. Under dehydration conditions or in the presence of nucleophiles, it behaves as Cyclopentanepentone.

Part 2: Applications in Drug Discovery & Synthesis

Pathway A: Synthesis of Fused Heterocycles (The "Zipper" Strategy)

Cyclopentanedecol serves as a template for "zipping" reactions with bis-nucleophiles. The most valuable application in medicinal chemistry is the condensation with o-phenylenediamines or similar 1,2-diamines to create Quinoxaline-fused Cyclopentadienes.

- Mechanism: Stepwise Schiff base formation.
- Utility: Generates rigid, planar, electron-deficient scaffolds suitable for DNA intercalation (oncology) or as cores for Organic Light-Emitting Diodes (OLEDs) in biosensing.

Pathway B: Accessing Croconic Acid Bioisosteres

Controlled reduction of **Cyclopentanedecol** yields Croconic Acid (4,5-dihydroxycyclopent-4-ene-1,2,3-trione).

- Theranostics: Croconic acid is the precursor to Croconaine Dyes, which absorb in the Near-Infrared (NIR) region (700–900 nm), enabling deep-tissue bioimaging and photothermal therapy.
- Medicinal Chem: The croconate dianion is a planar, aromatic system that can chelate metals or serve as a hydrogen-bond acceptor, mimicking the electrostatics of phosphate groups in enzyme active sites.

Pathway C: Redox-Active Scaffolds

The Leuconic/Croconic couple is electrochemically active. Incorporating this motif into drug conjugates can create Redox-Responsive Prodrugs that are activated in the reducing environment of hypoxic tumors.

Part 3: Experimental Protocols

Protocol 1: Preparation/Purification of Cyclopentanedecol

Note: **Cyclopentanedecol** is often synthesized by oxidizing Croconic Acid.^[2] This protocol ensures you have the high-purity gem-diol form for subsequent condensations.

Reagents:

- Croconic Acid (Commercial or synthesized)[2][5]
- Nitric Acid (HNO₃, conc. >60%)
- Methanol (ice-cold)

Procedure:

- Oxidation: In a fume hood, cool 30 mL of concentrated HNO₃ to 0°C in an ice bath.
- Addition: Slowly add 20 mmol (approx. 2.84 g) of Croconic Acid in small portions over 15 minutes. Caution: NO_x fumes will evolve.
- Reaction: Stir the mixture at 0°C for 1 hour, then allow to warm to room temperature. Stir until the evolution of brown fumes ceases and the solution turns pale yellow/colorless.
- Isolation: Pour the reaction mixture into 100 mL of ice-cold water.
- Crystallization: Evaporate the solvent under reduced pressure (keep bath <40°C) to obtain a white solid. Triturate with ice-cold methanol.
- Yield: Filter and dry under vacuum to yield **Cyclopentanedecol** (Decahydroxycyclopentane) as white crystals.
 - Validation: MP 115°C (dec).[2] IR should show broad -OH stretch and absence of strong C=O (masked).

Protocol 2: Condensation with 1,2-Diamines (Scaffold Synthesis)

Target: Synthesis of a Pyrazine-Fused Oxocarbon Derivative.

Reagents:

- **Cyclopentanedecol** (1.0 eq)
- o-Phenylenediamine (2.2 eq)

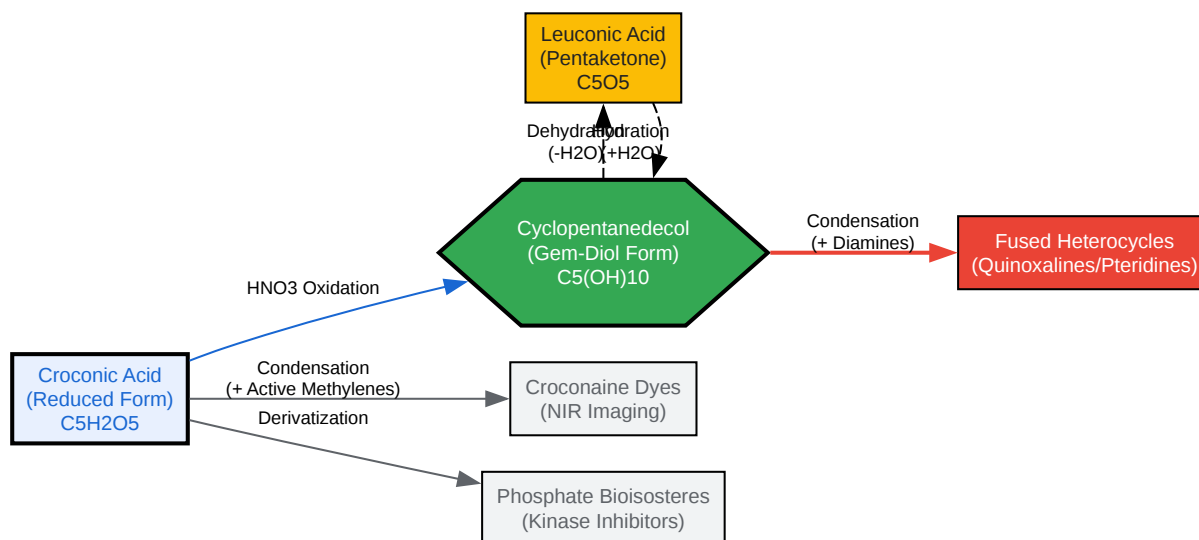
- Ethanol/Water (1:1 mixture)
- Acetic Acid (catalytic)

Procedure:

- Dissolution: Dissolve 1 mmol (230 mg) of **Cyclopentanedecol** in 10 mL of Ethanol/Water (1:1).
- Addition: Add 2.2 mmol of o-phenylenediamine. Add 2 drops of glacial acetic acid.
- Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. The solution will darken as the condensation proceeds.
- Workup: Cool to room temperature. The product often precipitates as a dark solid.
- Purification: Filter the solid and wash with cold ethanol. Recrystallize from DMF/Water if necessary.
- Result: Formation of a quinoxaline-fused system (e.g., Quinoxalino[2,3-a]cyclopentadien-X-one derivatives).

Part 4: Visualization & Logic[6]

The following diagram illustrates the central role of **Cyclopentanedecol** (Leuconic Acid Hydrate) in connecting oxidation states and synthetic pathways.



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Caption: Figure 1. The central role of **Cyclopentanedecol** as the hydrated electrophile bridging Croconic acid synthesis and heterocyclic condensation pathways.

Part 5: Data Summary & Properties

Property	Value	Relevance to Synthesis
CAS Number	595-03-9	Unique identifier for procurement.
Molecular Weight	230.13 g/mol	High oxygen content (69% by mass).
Solubility	Water, Methanol, Ethanol	Requires polar solvents; poor solubility in CH ₂ Cl ₂ /Hexane.
Melting Point	115°C (dehydrates)	Reaction temperatures >100°C may generate the volatile pentaketone in situ.
Acidity (pKa)	Neutral (as diol)	Precursor to Croconic Acid (pKa1 ~0.8), a strong organic acid.
H-Bond Donors	10	Exceptional capability for crystal engineering and supramolecular assembly.

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